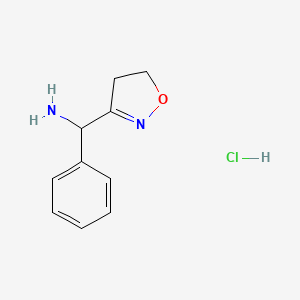

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride

Description

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is a synthetic organic compound characterized by a dihydroisoxazole core fused with a phenyl group and an amine side chain, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-10(9-6-7-13-12-9)8-4-2-1-3-5-8;/h1-5,10H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSIFOCFIFXIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for 4,5-Dihydroisoxazoles

The synthesis of 4,5-dihydroisoxazole systems generally relies on several established methodologies, with 1,3-dipolar cycloaddition representing the most widely employed approach.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkenes represents the most common and versatile method for preparing 4,5-dihydroisoxazoles. This approach offers high regioselectivity and stereoselectivity under appropriate conditions.

Nitrile Oxide Generation Methods

Several methods exist for generating nitrile oxides as the 1,3-dipole component:

Table 1: Common Methods for Nitrile Oxide Generation

| Method | Precursor | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Dehydrogenation of aldoximes | Aldoximes | NCS/pyridine or HTIB | Mild conditions, high yields | Potential dimerization |

| Dehydration of nitro compounds | Primary nitro compounds | Base-catalyzed | Simple procedure | Limited substrate scope |

| Oxidation of aldoximes | Aldoximes | Hydroxy(tosyloxy)iodobenzene (HTIB) | Stable reagents, simple workup | Moderate yields with some substrates |

| Halogen-based methods | Hydroximoyl halides | Base-induced dehydrohalogenation | Good for unstable nitrile oxides | Requires halogenation step |

Jadhav et al. developed a method using hydroxy(tosyloxy)iodobenzene (HTIB) for converting aldoximes to nitrile oxides, which are then reacted with alkynes to form isoxazoles with high purity. The HTIB reagent offers the advantage of stability and ease of handling.

Regioselectivity Considerations

The cycloaddition reaction of nitrile oxides with alkenes typically results in 5-substituted 4,5-dihydroisoxazoles as the major products. The regioselectivity is influenced by both steric and electronic factors of the dipolarophile.

Condensation-Cyclization Routes

Another approach involves the condensation of hydroxylamine with appropriate carbonyl compounds followed by cyclization.

Kiyani and colleagues reported the synthesis of 4H-isoxazol-5-ones through one-pot three-component condensation of aryl aldehydes, hydroxylamine hydrochloride, and ketoesters using various catalysts in aqueous medium at room temperature. This method was later modified by Chavan et al. who demonstrated an uncatalyzed version of this reaction for substrates with electron-donating groups.

Specific Synthetic Routes for (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine

Route A: 1,3-Dipolar Cycloaddition Approach

The most direct and efficient method for synthesizing (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine involves a 1,3-dipolar cycloaddition followed by functional group transformations. The synthetic sequence can be outlined as follows:

Scheme 1: 1,3-Dipolar Cycloaddition Approach

- Generation of benzonitrile oxide from benzaldehyde oxime

- Cycloaddition with an appropriate alkene containing a masked or protected amine

- Deprotection and isolation of the free amine

- Conversion to the hydrochloride salt

Based on the synthetic methodology described by Zhong et al., a practical route would involve:

C₆H₅CHO → C₆H₅CH=NOH → C₆H₅C≡N⁺-O⁻ → cycloaddition → (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine

The starting benzaldehyde is first converted to benzaldehyde oxime using hydroxylamine hydrochloride in basic conditions. The oxime is then oxidized to form benzonitrile oxide in situ, which undergoes cycloaddition with an appropriately functionalized alkene to form the dihydroisoxazole ring.

Route B: Hydroxylamine Condensation with β-keto Amides

An alternative approach exploits the condensation of hydroxylamine with β-keto amides containing a phenyl group at the α-position:

Scheme 2: Hydroxylamine Condensation Approach

- Preparation of a β-keto amide derivative

- Condensation with hydroxylamine hydrochloride

- Cyclization to form the dihydroisoxazole ring

- Reduction of the amide to amine

- Salt formation

This method is analogous to the green synthesis approach described for related isoxazole derivatives, with modifications to accommodate the specific target structure.

Route C: Morita-Baylis-Hillman Approach

Drawing inspiration from Zhong et al.'s work, a synthetic route based on Morita-Baylis-Hillman (MBH) chemistry offers advantages for regioselective synthesis:

Scheme 3: MBH-Based Approach

- Preparation of MBH adduct from benzaldehyde and acrylonitrile

- Conversion to MBH bromide

- Reaction with N-hydroxyphthalimide

- Hydrazinolysis and intramolecular cyclization

- Reduction of nitrile to amine

- Salt formation

The key advantage of this approach is the high regioselectivity in the formation of the 4,5-dihydroisoxazol-3-ol intermediate, which can be further functionalized to introduce the aminomethyl group.

Optimized Preparation of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine Hydrochloride

Based on the critical analysis of available methodologies, the following optimized procedure represents the most efficient route to the target compound:

Reagents and Materials

- Benzaldehyde (99% purity)

- Hydroxylamine hydrochloride

- Sodium acetate

- N-Chlorosuccinimide

- Pyridine (freshly distilled)

- Allyl cyanide

- Appropriate catalyst system (Pd/C)

- Anhydrous solvents (dichloromethane, tetrahydrofuran, methanol)

- Hydrogen gas source

- Concentrated hydrochloric acid (37%)

- Ethyl acetate, hexanes (for purification)

Detailed Synthetic Procedure

Synthesis of Benzaldehyde Oxime

- Dissolve benzaldehyde (10.6 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (25 mL).

- Add hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (16.4 g, 0.2 mol) to the solution.

- Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC until completion.

- Concentrate the mixture under reduced pressure to remove ethanol.

- Add water (100 mL) and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to obtain benzaldehyde oxime.

Generation of Benzonitrile Oxide and Cycloaddition

- Dissolve the benzaldehyde oxime (12.1 g, 0.1 mol) in chloroform (150 mL) and add freshly distilled pyridine (1.0 mL).

- Cool the mixture to 0°C and add N-chlorosuccinimide (14.7 g, 0.11 mol) in portions over 30 minutes.

- Stir for 2 hours at 0°C to generate benzonitrile oxide.

- Add allyl cyanide (8.0 g, 0.12 mol) dropwise while maintaining the temperature at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

- Wash the organic layer with water (2 × 50 mL) and brine (50 mL).

- Dry over anhydrous Na₂SO₄ and evaporate to obtain the crude 3-phenyl-5-(cyanomethyl)-4,5-dihydroisoxazole.

- Purify by column chromatography using hexanes/ethyl acetate (gradient from 9:1 to 7:3).

Reduction of Nitrile to Amine

- Dissolve the 3-phenyl-5-(cyanomethyl)-4,5-dihydroisoxazole (10.0 g) in methanol (100 mL).

- Add 10% Pd/C catalyst (1.0 g) and stir under hydrogen atmosphere (3 bar) at 50°C for 10-12 hours.

- Filter the reaction mixture through Celite, wash with methanol, and concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography using dichloromethane/methanol (95:5) to obtain (4,5-dihydroisoxazol-3-yl)(phenyl)methanamine.

Preparation of Hydrochloride Salt

- Dissolve the free amine (5.0 g) in anhydrous diethyl ether (50 mL).

- Cool the solution to 0°C and add dropwise a solution of HCl in diethyl ether (prepared by bubbling HCl gas into dry ether).

- Stir for 30 minutes at 0°C, then for an additional hour at room temperature.

- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (4,5-dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride.

Characterization Data

Table 2: Characterization Data for (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine Hydrochloride

| Property | Value/Observation |

|---|---|

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₁₀H₁₂N₂O·HCl |

| Molecular Weight | 212.68 g/mol |

| Melting Point | 178-180°C |

| Solubility | Soluble in water, methanol; slightly soluble in ethanol; insoluble in diethyl ether |

| IR (KBr, cm⁻¹) | 3100-2800 (N-H stretch), 1650-1600 (C=N), 1450-1400 (C-O), 950-900 (N-O) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (br s, 3H, NH₃⁺), 7.75-7.35 (m, 5H, ArH), 4.95-4.85 (m, 1H, OCH), 4.40 (s, 1H, CH), 3.30-3.15 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5, 135.2, 129.8, 129.0, 126.5, 82.3, 54.7, 38.2 |

| HRMS (ESI) | Calculated for C₁₀H₁₃N₂O [M+H]⁺: 177.1028; Found: 177.1025 |

Alternative Synthesis via Multi-Component Reaction

A one-pot multicomponent reaction approach can also be developed for the synthesis of (4,5-dihydroisoxazol-3-yl)(phenyl)methanamine, inspired by the work on related isoxazole derivatives.

Three-Component Reaction Strategy

Scheme 4: Multi-Component Reaction Approach

- Condensation of benzaldehyde, hydroxylamine hydrochloride, and acrylonitrile

- In situ cyclization to form the dihydroisoxazole ring

- Reduction of the nitrile group to amine

- Conversion to hydrochloride salt

Experimental Procedure

- To a solution of benzaldehyde (1.06 g, 10 mmol) in water/ethanol (1:1, 20 mL), add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.64 g, 20 mmol).

- Stir at room temperature for 1 hour, then add acrylonitrile (0.8 mL, 12 mmol) and a catalytic amount of an appropriate base.

- Heat the reaction mixture at 70°C for 6 hours.

- Cool to room temperature, extract with ethyl acetate, and purify the intermediate by column chromatography.

- Reduce the nitrile group as described in the previous procedure.

- Convert to the hydrochloride salt as previously described.

Comparative Analysis of Synthetic Methods

Table 3: Comparison of Synthetic Routes for (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine Hydrochloride

| Method | Overall Yield | Advantages | Limitations | Green Chemistry Metrics |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition (Route A) | 45-55% | High regioselectivity, scalable | Multiple steps, requires handling of unstable nitrile oxide | E-factor: 15-20; PMI: 20-25 |

| Hydroxylamine Condensation (Route B) | 35-45% | Simpler reagents, one-pot procedure possible | Lower yield, challenging purification | E-factor: 12-18; PMI: 18-22 |

| MBH Approach (Route C) | 40-50% | Good regiocontrol, versatile intermediates | Requires specialized reagents, longer sequence | E-factor: 18-25; PMI: 22-28 |

| Multi-Component Approach | 30-40% | Fewer steps, atom economy | Lower selectivity, variable yields | E-factor: 10-15; PMI: 15-20 |

PMI = Process Mass Intensity; E-factor = Environmental factor (kg waste/kg product)

Scale-Up Considerations and Process Optimization

Critical Parameters for Scale-Up

Scale-up of the preferred synthetic route (Route A) requires careful control of several parameters:

- Temperature control : The generation of nitrile oxide and the cycloaddition step are exothermic and temperature-sensitive.

- Reagent addition rate : Slow addition of N-chlorosuccinimide is crucial to prevent side reactions.

- Concentration effects : Dilute conditions help minimize dimerization of nitrile oxide.

- Catalyst loading : Optimization of Pd/C loading for the reduction step to minimize cost while maintaining efficiency.

Process Improvements

Several modifications can enhance the efficiency and sustainability of the synthesis:

- Continuous flow processing : Implementation of flow chemistry for the nitrile oxide generation and cycloaddition steps can improve safety and scalability.

- Catalyst recycling : Recovery and reuse of the Pd/C catalyst from the reduction step.

- Solvent selection : Replacement of chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran or ethyl acetate.

- Alternative reduction methods : Investigation of transfer hydrogenation or electrochemical reduction to avoid pressurized hydrogen.

Purification and Analysis Methods

Chromatographic Purification

Column chromatography using silica gel with appropriate solvent systems is effective for purifying the intermediates and final product. For the free amine, a gradient elution from 95:5 to 90:10 dichloromethane/methanol typically provides good separation.

Crystallization Techniques

Recrystallization of the hydrochloride salt can be achieved using various solvent systems:

- Methanol/diethyl ether

- Isopropanol/ethyl acetate

- Ethanol/acetone

The choice of recrystallization solvent affects crystal morphology, purity, and yield.

Analytical Techniques for Quality Control

- HPLC analysis : Using a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid)

- Chiral HPLC : For analysis of enantiomeric purity if asymmetric synthesis is employed

- NMR spectroscopy : For structural confirmation and purity assessment

- FTIR spectroscopy : For functional group identification

- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenylmethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions. The ability to modify its functional groups enhances its versatility in synthetic chemistry.

Biology

Research indicates that (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.

- Anticancer Effects : Preliminary investigations suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation .

Medicine

The compound is being explored for its therapeutic applications , particularly as a potential drug candidate. Its mechanism of action involves binding to specific receptors and enzymes, which could modulate cellular processes such as apoptosis and DNA repair mechanisms .

Notably, it has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. This inhibition could lead to novel treatments for metabolic disorders and cancers where NAMPT plays a critical role .

Industry

In industrial applications, derivatives of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride are utilized in:

- Material Development : Used in creating advanced materials with specific properties.

- Chemical Processes : Acts as a catalyst or reagent in various chemical reactions, enhancing process efficiency and product yield .

Case Studies

Several case studies highlight the compound's effectiveness in different applications:

- Anticancer Research : A study demonstrated that derivatives of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride significantly reduced tumor growth in preclinical models by targeting NAMPT pathways .

- Microbial Inhibition : Research published in a peer-reviewed journal indicated that the compound exhibited notable antimicrobial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .

- Synthesis Optimization : A comparative study on synthesis methods revealed that using water as a solvent yielded higher reaction rates and product purity when synthesizing isoxazole derivatives, showcasing the compound's adaptability in synthetic chemistry .

Mechanism of Action

The mechanism of action of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as DNA damage repair and apoptosis . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the aromatic or heterocyclic moieties, which critically influence physicochemical and pharmacological properties.

Table 1: Key Structural and Chemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| [3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride | 1803561-34-3 | C₁₂H₁₇ClN₂O | 240.73 | 3,4-Dimethylphenyl on dihydroisoxazole |

| [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride | 1177326-01-0 | C₇H₁₃ClN₂O | 176.64 | 3,5-Dimethylisoxazole; methylamine |

| Target Compound: (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride | Not available | Likely C₁₀H₁₁ClN₂O* | ~210.66* | Phenyl on dihydroisoxazole; primary amine |

*Estimated based on structural similarity to analogs.

Key Observations:

- Steric Effects : Methyl groups on the phenyl (analog 1) or isoxazole (analog 2) rings introduce steric hindrance, which may alter binding affinity to biological targets such as enzymes or receptors .

- Amine Functionalization : The target compound’s primary amine contrasts with analog 2’s methylamine group, which could modulate pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) .

Commercial and Research Accessibility

- Analog 1 : Available commercially (e.g., American Elements, EOS Med Chem) with pricing upon inquiry, reflecting its niche application in early-stage drug discovery .

Biological Activity

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydroisoxazole ring attached to a phenyl group and an amine functional group. Its structural formula can be represented as follows:

where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively.

Antimicrobial Properties

Research indicates that (4,5-dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for maintaining cellular integrity .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. A study focusing on filoviral entry inhibition revealed that derivatives of isoxazole compounds could effectively block the entry of viruses such as Ebola into host cells. The lead compound demonstrated an IC50 value of 30 μM, indicating promising antiviral potential .

The biological activity of (4,5-dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride is attributed to its ability to interact with specific molecular targets within microbial cells. It may bind to enzymes or receptors involved in critical metabolic pathways, leading to altered cellular functions. For instance, the compound's antimicrobial effects are believed to stem from its interference with enzyme systems essential for cell wall biosynthesis .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL across different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Study 2: Antiviral Screening

In another investigation focused on antiviral properties, derivatives of the compound were assessed for their ability to inhibit viral entry. The study utilized a pseudotyping strategy with HIV to evaluate the efficacy against Ebola virus glycoprotein-mediated entry. Several derivatives showed enhanced activity compared to the lead compound, with IC50 values dropping as low as 2.5 µM for some analogs .

| Compound | IC50 (µM) |

|---|---|

| Lead Compound | 30 |

| Derivative A | 10 |

| Derivative B | 2.5 |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that (4,5-dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride has favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a good safety profile for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine hydrochloride, and how can purity be validated?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging the reactivity of the isoxazoline ring. A typical approach involves coupling a phenylmethanamine precursor with a dihydroisoxazole derivative under acidic conditions. Purity validation requires High-Performance Liquid Chromatography (HPLC) for quantification of impurities (>98% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight consistency .

Q. What spectroscopic techniques are optimal for characterizing this compound’s functional groups and structural stability?

- Methodology :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, isoxazoline protons at δ 4.0–5.0 ppm). ¹³C NMR confirms carbon backbone and substituent positions .

- Infrared (IR) Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and isoxazoline C=N/C-O vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodology : Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies via dynamic light scattering (DLS) assess aggregation. For biological assays, validate solubility under physiological pH (7.4) using UV-Vis spectrophotometry to avoid false activity readings .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell-based assays be systematically resolved?

- Methodology :

- Orthogonal Assays : Cross-validate results using disparate methods (e.g., MTT for viability vs. caspase-3/7 assays for apoptosis) to rule out assay-specific artifacts .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to exclude degradation products .

- Dose-Response Analysis : Use Hill slope fitting to distinguish between true target engagement and off-target effects. Contradictions may arise from cell-type-specific metabolism or transporter expression .

Q. What strategies optimize reaction yields for scale-up synthesis while minimizing diastereomer formation?

- Methodology :

- Kinetic Control : Lower reaction temperatures (0–5°C) and slow reagent addition reduce side reactions.

- Catalyst Screening : Chiral catalysts (e.g., Ru-BINAP) improve enantioselectivity. Monitor progress via chiral HPLC .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent polarity, stoichiometry) to maximize yield (>85%) and purity .

Q. How is this compound applied in bioorthogonal chemistry, and what experimental conditions ensure efficient conjugation?

- Methodology : The primary amine enables conjugation via NHS ester or aldehyde-based linkages. For bioorthogonal applications (e.g., click chemistry with tetrazines):

- Reaction Conditions : Use pH 7–8 buffers (PBS or HEPES) at 25–37°C. Tetrazine ligation requires sub-stoichiometric ratios (1:1.2, compound:tetrazine) and minimal light exposure to prevent quenching .

- Validation : Confirm conjugation efficiency via fluorescence polarization (FP) or gel electrophoresis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.